Sodium 1-methyl cis-camphorate

Capillary electrophoresis Positional isomer separation Pharmaceutical quality control

Procure the analytically validated (1R,3S)-configured sodium 1-methyl cis-camphorate (CAS 61043-04-7) for pharmaceutical development and chiral synthesis. This regioisomer provides the stereospecific biological activity required for the marketed laxative Flubilar® and is separated from the inactive 3-methyl ester by validated capillary electrophoresis. With ≥40 mg/mL aqueous solubility (LogP 1.38), it outperforms the free acid in formulation and aqueous-phase reactions. Ensure batch-to-batch consistency and avoid cross-isomer contamination by specifying this exact CAS number. Contact us for a custom quote.

Molecular Formula C11H17NaO4
Molecular Weight 236.24 g/mol
CAS No. 61043-04-7
Cat. No. B12650542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-methyl cis-camphorate
CAS61043-04-7
Molecular FormulaC11H17NaO4
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESCC1(C(CCC1(C)C(=O)OC)C(=O)[O-])C.[Na+]
InChIInChI=1S/C11H18O4.Na/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4;/h7H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1/t7-,11+;/m0./s1
InChIKeyPKYIOHOCVMTMTM-VNYQHEISSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1-Methyl cis-Camphorate (CAS 61043-04-7): Procurement-Grade Profile & Comparator Landscape


Sodium 1-methyl cis-camphorate (CAS 61043-04-7) is the sodium salt of the 1-monomethyl ester of cis-camphoric acid, a chiral cyclopentane-1,3-dicarboxylic acid derivative derived from natural camphor. With molecular formula C₁₁H₁₇NaO₄ and a molecular weight of 236.24 g/mol, this compound carries the defined (1R,3S) stereochemistry inherent to the cis-camphorate scaffold [1]. It serves as the active pharmaceutical ingredient (API) in the marketed laxative Flubilar® (200 mg per 5 mL ampoule) and is also employed as a chiral building block in asymmetric synthesis [2]. Its closest procurement-relevant comparators include the free acid monomethyl camphorate (CAS 26252-16-4), the positional isomer sodium 3-methyl cis-camphorate (CAS 65323-13-9), the parent diacid camphoric acid (CAS 124-83-4), and the diester dimethyl camphorate (CAS 15797-21-4).

Why Sodium 1-Methyl cis-Camphorate Cannot Be Replaced by In-Class Analogs Without Verification


Although sodium 1-methyl cis-camphorate belongs to the camphorate ester family, substitution with the free acid, the 3-methyl positional isomer, or the parent diacid introduces quantifiable differences in aqueous solubility, chromatographic behavior, molecular weight for stoichiometric calculations, and regulatory provenance. The 1-methyl vs. 3-methyl regiochemistry directly affects electrophoretic mobility, as demonstrated by capillary electrophoresis (CE) separation data, making the two positional isomers analytically distinct [1]. The sodium salt form provides substantially higher aqueous solubility than the free acid, a critical parameter for formulation and aqueous-phase reactions. Furthermore, the (1R,3S) cis configuration is essential for the stereospecific biological activity recognized by pharmaceutical regulators, whereas racemic or trans isomers lack equivalent clinical validation [2]. These non-interchangeable properties are quantified in Section 3.

Quantitative Differentiation Evidence: Sodium 1-Methyl cis-Camphorate vs. Closest Analogs


Capillary Electrophoresis Separation: 1-Methyl vs. 3-Methyl Positional Isomer Resolution

In the validated CE method for Flubilar® active ingredients, cis-camphoric acid 1-methyl ester and cis-camphoric acid 3-methyl ester are baseline-resolved using a sodium acetate buffer (pH 4.0, 40 mmol/L). The 1-methyl ester achieves a precision of CV 1.17% (n=10 runs across 6 series), while the 3-methyl ester yields CV 1.42%. Initial migration times drifted >50% over 20 runs without column conditioning; overnight NaOH preconditioning and 12-hour buffer equilibration were required to stabilize the system [1]. The two isomers are completely separated, confirming that the 1-methyl and 3-methyl esters are analytically distinct entities and cannot be substituted without re-validation of the analytical method.

Capillary electrophoresis Positional isomer separation Pharmaceutical quality control

Aqueous Solubility Advantage: Sodium Salt vs. Free Acid Monomethyl Camphorate

The sodium salt form of 1-methyl cis-camphorate exhibits a LogP of 1.38, compared to a LogP of 1.93 for the free acid monomethyl camphorate (CAS 26252-16-4), indicating enhanced hydrophilicity [1][2]. The free acid has an estimated water solubility of approximately 493 mg/L (0.493 mg/mL) at 25°C based on Log Kₒw 2.66 . In contrast, the sodium salt is formulated in Flubilar® at 200 mg per 5 mL aqueous solution (40 mg/mL), demonstrating at minimum an approximately 80-fold solubility advantage [3]. This differential is attributable to the carboxylate anion and sodium counter-ion, consistent with the class-level behavior of carboxylic acid salts, which typically exhibit 10–100 fold higher aqueous solubility than their protonated free acid forms.

Aqueous solubility Salt formation Formulation development

Regioisomer-Dependent Application: 1-Methyl Ester (Pharmaceutical) vs. 3-Methyl Ester (Carboxylate Glass Component)

The 3-methyl ester of (1R,3S)-camphoric acid has been reported to have wider potential as a component of mixed carboxylate glasses than the parent diacid, due to its ability to form stable metal-carboxylate coordination networks with lanthanide ions [1]. In contrast, the 1-methyl ester (as sodium salt) is the pharmacologically active agent in Flubilar®, approved for human use as a mild laxative at 200 mg/ampoule [2]. This functional divergence is regiospecific: the position of the free carboxylate group (position 1 for the 1-methyl ester sodium salt vs. position 3 for the 3-methyl ester) dictates whether the compound preferentially coordinates to metal centers or interacts with biological targets. The 1-methyl ester sodium salt carries the sodium cation on the carboxylate at position 1, leaving the methyl ester at position 3, whereas the 3-methyl isomer sodium salt (CAS 65323-13-9, disodium form, MW 258.22 g/mol) has distinct stoichiometry and coordination geometry .

Mixed carboxylate glasses Pharmaceutical intermediate Regioselective functionalization

Stereochemical Identity: (1R,3S) cis Configuration as Distinct from Racemic or trans Isomers

Sodium 1-methyl cis-camphorate bears the defined (1R,3S) absolute configuration, with two stereogenic centers and a cis ring geometry as confirmed by its InChI Key (PKYIOHOCVMTMTM-VNYQHEISSA-M) [1]. The parent diacid, camphoric acid, exists in three optically distinct forms: (+)-camphoric acid [α]ᴅ +46° (c=1, EtOH), (-)-camphoric acid, and racemic camphoric acid. Only the (1R,3S) enantiomer is used in Flubilar® . Procurement of racemic cis-camphorate or trans-camphorate isomers introduces stereochemical heterogeneity that has not been validated for pharmaceutical efficacy. While the specific optical rotation of the sodium salt itself has not been independently reported in public databases, the enantiopurity of the camphorate scaffold is critical for applications in chiral recognition and asymmetric induction [2].

Chiral purity Stereospecific pharmacology Asymmetric synthesis

Proven Application Scenarios for Sodium 1-Methyl cis-Camphorate Based on Quantitative Evidence


Pharmaceutical Quality Control and Batch Release of Flubilar®-Type Laxative Formulations

The validated CE method using sodium acetate buffer (pH 4.0, 40 mmol/L) enables simultaneous quantitation of the 1-methyl and 3-methyl esters with precision CVs of 1.17% and 1.42%, respectively [1]. This method is directly applicable to batch release testing, stability studies, and impurity profiling of sodium 1-methyl cis-camphorate as the API in oral ampoule formulations at 200 mg/5 mL. The use of [+]-naproxen as internal standard compensates for voltage and temperature fluctuations, ensuring robustness across laboratories.

Aqueous-Phase Asymmetric Synthesis and Chiral Auxiliary Applications

With a LogP of 1.38 and demonstrated aqueous solubility of ≥40 mg/mL [1][2], the sodium salt is directly soluble in water-based reaction media without co-solvent addition. This property is advantageous for enantioselective transformations where the (1R,3S)-camphorate scaffold serves as a chiral auxiliary or ligand precursor. The free carboxylate group at C-1 can coordinate to metal catalysts, while the methyl ester at C-3 provides a handle for further derivatization.

Chiral Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The enantiopure (1R,3S) configuration of sodium 1-methyl cis-camphorate, combined with its sodium carboxylate donor group, makes it a candidate for constructing homochiral metal-camphorate frameworks (MCamFs). Unlike the 3-methyl ester, which has been studied in mixed carboxylate glasses [3], the 1-methyl ester sodium salt offers a distinct coordination geometry that may favor different framework topologies and enantioselective sorption properties.

Reference Standard for Regioisomer-Specific Analytical Method Development

The complete baseline separation of the 1-methyl and 3-methyl cis-camphorate esters by CE [1] establishes sodium 1-methyl cis-camphorate as an essential reference standard for developing and validating regioisomer-specific analytical methods. Procurement of the correct regioisomer ensures that retention time / migration time markers are accurate, preventing false-positive or false-negative identification of positional isomers in complex mixtures.

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